molecular formula C25H34O3 B1237951 (3S,5R,6S)-5,6-epoxy-3-hydroxy-5,6-dihydro-12'-apo-beta-caroten-12'-al

(3S,5R,6S)-5,6-epoxy-3-hydroxy-5,6-dihydro-12'-apo-beta-caroten-12'-al

Cat. No. B1237951
M. Wt: 382.5 g/mol
InChI Key: CAXVJDRXJFKYQP-LKODNMENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5R,6S)-5,6-epoxy-3-hydroxy-5,6-dihydro-12'-apo-beta-caroten-12'-al is a 12'-apo-carotenal.

Scientific Research Applications

Identification in Natural Sources

  • Valencia Orange Peel : A study identified a similar compound, β-citraurin epoxide, in Valencia orange peel. This discovery adds to the understanding of carotenoid diversity in natural sources (Molnár & Szabolcs, 1980).
  • Marine Algae : In marine algae Eutreptiella gymnastica, similar compounds with the same chirality were found, indicating the presence of such carotenoids in marine ecosystems (Bjørnland, Borch, & Liaaen-Jensen, 1985).

Chemical Structure and Synthesis

  • Chemical Synthesis : Studies have focused on synthesizing and determining the chirality of similar compounds, providing insights into the chemical properties and potential applications in various fields (Eschenmoser & Eugster, 1978).

Role in Plant Pigmentation

  • Pigmentation in Fruits : Research on various fruits, including cling peaches and avocados, has identified the role of similar carotenoids in natural pigmentation, suggesting applications in understanding fruit coloration and quality (Märki‐Fischer & Eugster, 1988).

Biochemical Analysis

  • Spectroscopic Analysis : Spectroscopic methods have been used to analyze similar compounds, providing a foundation for understanding their physical and chemical properties, which can be crucial in various biochemical applications (Lóránd, Molnar, Deli, & Tóth, 2002).

Ecological Significance

  • Presence in Marine Life : Studies on marine organisms, such as oysters, have identified similar carotenoids, suggesting their importance in marine ecology and potential applications in marine biotechnology (Maoka, Hashimoto, Akimoto, & Fujiwara, 2001).

properties

Product Name

(3S,5R,6S)-5,6-epoxy-3-hydroxy-5,6-dihydro-12'-apo-beta-caroten-12'-al

Molecular Formula

C25H34O3

Molecular Weight

382.5 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E)-13-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-2,7,11-trimethyltrideca-2,4,6,8,10,12-hexaenal

InChI

InChI=1S/C25H34O3/c1-19(10-7-8-11-21(3)18-26)12-9-13-20(2)14-15-25-23(4,5)16-22(27)17-24(25,6)28-25/h7-15,18,22,27H,16-17H2,1-6H3/b8-7+,12-9+,15-14+,19-10+,20-13+,21-11+/t22-,24+,25-/m0/s1

InChI Key

CAXVJDRXJFKYQP-LKODNMENSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=O)/C=C/C=C(\C)/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C

SMILES

CC(=CC=CC=C(C)C=O)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C

Canonical SMILES

CC(=CC=CC=C(C)C=O)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5R,6S)-5,6-epoxy-3-hydroxy-5,6-dihydro-12'-apo-beta-caroten-12'-al
Reactant of Route 2
(3S,5R,6S)-5,6-epoxy-3-hydroxy-5,6-dihydro-12'-apo-beta-caroten-12'-al
Reactant of Route 3
(3S,5R,6S)-5,6-epoxy-3-hydroxy-5,6-dihydro-12'-apo-beta-caroten-12'-al
Reactant of Route 4
(3S,5R,6S)-5,6-epoxy-3-hydroxy-5,6-dihydro-12'-apo-beta-caroten-12'-al
Reactant of Route 5
(3S,5R,6S)-5,6-epoxy-3-hydroxy-5,6-dihydro-12'-apo-beta-caroten-12'-al
Reactant of Route 6
(3S,5R,6S)-5,6-epoxy-3-hydroxy-5,6-dihydro-12'-apo-beta-caroten-12'-al

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